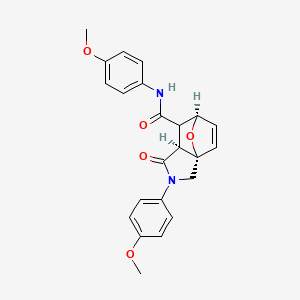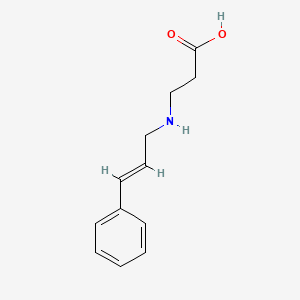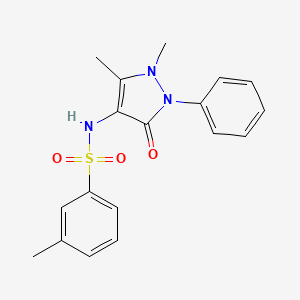
N,2-bis(4-methoxyphenyl)-3-oxo-2,3,3a,4-tetrahydro-5,7a-epoxyisoindole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,2-bis(4-methoxyphenyl)-3-oxo-2,3,3a,4-tetrahydro-5,7a-epoxyisoindole-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes methoxyphenyl groups, an epoxyisoindole core, and a carboxamide functional group, making it an interesting subject for chemical studies.
Méthodes De Préparation
The synthesis of N,2-bis(4-methoxyphenyl)-3-oxo-2,3,3a,4-tetrahydro-5,7a-epoxyisoindole-4-carboxamide can be achieved through a multi-step process involving several key reactions. One common synthetic route involves the following steps:
Formation of the epoxyisoindole core: This can be achieved through a cyclization reaction of appropriate precursors under controlled conditions.
Introduction of methoxyphenyl groups: This step typically involves the use of methoxyphenyl derivatives in a substitution reaction.
Formation of the carboxamide group: This can be done through an amidation reaction using suitable amine and carboxylic acid derivatives.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis .
Analyse Des Réactions Chimiques
N,2-bis(4-methoxyphenyl)-3-oxo-2,3,3a,4-tetrahydro-5,7a-epoxyisoindole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The methoxyphenyl groups can undergo substitution reactions with various electrophiles or nucleophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions .
Applications De Recherche Scientifique
N,2-bis(4-methoxyphenyl)-3-oxo-2,3,3a,4-tetrahydro-5,7a-epoxyisoindole-4-carboxamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound could be explored for its potential pharmacological properties, including its effects on specific biological pathways.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of industrial chemicals
Mécanisme D'action
The mechanism of action of N,2-bis(4-methoxyphenyl)-3-oxo-2,3,3a,4-tetrahydro-5,7a-epoxyisoindole-4-carboxamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions .
Comparaison Avec Des Composés Similaires
N,2-bis(4-methoxyphenyl)-3-oxo-2,3,3a,4-tetrahydro-5,7a-epoxyisoindole-4-carboxamide can be compared with other similar compounds, such as:
N’-(1),N’-(2)-bis[(E)-(4-methoxyphenyl)methylidene]ethanedihydrazide: This compound also features methoxyphenyl groups and has similar functional groups but differs in its core structure.
4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound has a similar methoxyphenyl group but differs in its overall structure and functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and core structure, which may confer unique chemical and biological properties .
Propriétés
Formule moléculaire |
C23H22N2O5 |
|---|---|
Poids moléculaire |
406.4 g/mol |
Nom IUPAC |
(1S,5S,7R)-N,3-bis(4-methoxyphenyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide |
InChI |
InChI=1S/C23H22N2O5/c1-28-16-7-3-14(4-8-16)24-21(26)19-18-11-12-23(30-18)13-25(22(27)20(19)23)15-5-9-17(29-2)10-6-15/h3-12,18-20H,13H2,1-2H3,(H,24,26)/t18-,19?,20-,23-/m1/s1 |
Clé InChI |
PLXPCTVJFVJIRG-HCUTXMHJSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)NC(=O)C2[C@H]3C=C[C@@]4([C@H]2C(=O)N(C4)C5=CC=C(C=C5)OC)O3 |
SMILES canonique |
COC1=CC=C(C=C1)NC(=O)C2C3C=CC4(C2C(=O)N(C4)C5=CC=C(C=C5)OC)O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-chlorophenyl)-10,12-dimethyl-8-thia-3,5,13-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-amine](/img/structure/B13372437.png)

![Methyl 2-(ethylamino)-4-methyl-5-[4-(methylsulfonyl)benzoyl]-3-thiophenecarboxylate](/img/structure/B13372454.png)
![Methyl 4-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13372460.png)
![4-chloro-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide](/img/structure/B13372463.png)
![5-amino-1-[4,6-bis(cyclohexylamino)-1,3,5-triazin-2-yl]-1H-pyrazole-4-carbonitrile](/img/structure/B13372467.png)
![6-bromo-5-butyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B13372482.png)


![2-amino-4-(2,4-dichlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carbonitrile](/img/structure/B13372502.png)
![6-[(2-Isopropyl-5-methylphenoxy)methyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372510.png)
![4-Chlorophenyl {3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl sulfide](/img/structure/B13372529.png)
![3-(1-Benzofuran-2-yl)-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372541.png)
